molecular formula C5H3Cl2N3O2S B048599 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine CAS No. 1979-96-0

4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

Cat. No.: B048599
CAS No.: 1979-96-0
M. Wt: 240.07 g/mol
InChI Key: GHAWBARMICSLQS-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methylthio)-5-nitropyrimidine (CAS: 1979-96-0; molecular formula: C₅H₃Cl₂N₃O₂S) is a heterocyclic compound featuring a pyrimidine core substituted with chlorine, methylthio, and nitro groups at positions 4,6; 2; and 5, respectively. Key properties include:

  • Molecular weight: 240.07 g/mol .
  • Storage: Requires an inert atmosphere at 2–8°C .
  • Hazards: Classified as H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .

This compound is a versatile intermediate in organic synthesis, particularly for constructing tetrasubstituted purines , pyrimidine derivatives , and heterocyclic scaffolds for pharmaceuticals . Its reactivity stems from the electron-withdrawing nitro group and labile chlorine atoms, enabling sequential nucleophilic substitutions .

Scientific Research Applications

Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

The synthesis of DCMNP typically involves a multi-step chemical process. A notable method includes:

  • Step 1 : Nitration of diethyl malonate using concentrated nitric acid to produce 2-nitro diethyl malonate.
  • Step 2 : Cyclization with thiourea in the presence of sodium alcoholate to form a pyrimidine heterocyclic compound.
  • Step 3 : Methylation using dimethyl sulfate.
  • Step 4 : Chlorination with phosphorus oxychloride to yield the final product .

This method is efficient and yields high purity products, making it suitable for further applications.

Biological Activities

DCMNP has been studied for its potential biological activities, particularly in the realm of medicinal chemistry:

Antimicrobial Properties

Research indicates that DCMNP exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Antiviral Activity

DCMNP has shown promise in antiviral applications. It has been investigated for its ability to inhibit viral replication mechanisms, making it a candidate for antiviral drug development .

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals:

  • Nucleoside Analogues : DCMNP is utilized in the synthesis of tetrasubstituted purines, which are crucial in developing antiviral and anticancer agents. Its structure allows for modifications that lead to compounds with enhanced efficacy against specific diseases .
  • Anticancer Agents : The compound's derivatives have been explored for their anticancer properties, particularly in targeting specific cancer cell lines .

Agricultural Applications

DCMNP also finds applications in agricultural chemistry:

Herbicides

Research has shown that derivatives of DCMNP can act as herbicides, providing effective weed control while minimizing environmental impact. The chlorinated pyrimidine structure contributes to its herbicidal activity by interfering with plant growth processes .

Insecticides

The compound has been evaluated for its insecticidal properties, demonstrating effectiveness against certain pests that threaten crop yields. Its mechanism involves disrupting insect metabolic pathways .

Data Tables

Application AreaSpecific UseEvidence Source
PharmaceuticalsAntimicrobial agents
PharmaceuticalsAntiviral compounds
PharmaceuticalsSynthesis of nucleoside analogues
Agricultural ChemistryHerbicides
Agricultural ChemistryInsecticides

Case Study 1: Antimicrobial Efficacy

A study published in ResearchGate highlighted the antimicrobial properties of DCMNP against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Synthesis of Nucleosides

In another study focusing on the synthesis of tetrasubstituted purines from DCMNP, researchers successfully demonstrated a straightforward synthetic pathway that yielded high-purity products suitable for pharmaceutical applications. This method showcased the versatility of DCMNP as a building block in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following analogs share structural similarities but differ in substituents, influencing their reactivity and applications:

Compound Name CAS Molecular Formula Key Substituents Primary Applications References
4,6-Dichloro-5-nitropyrimidine 4316-93-2 C₄HCl₂N₃O₂ Cl (4,6), NO₂ (5) Intermediate for agrochemicals
2,4,6-Trichloro-5-nitropyrimidine 4359-87-9 C₄Cl₃N₃O₂ Cl (2,4,6), NO₂ (5) Dyes, herbicides, PI3K inhibitors
4,5,6-Trichloropyrimidine-2-carbonitrile C₅Cl₃N₃ Cl (4,5,6), CN (2) Synthetic scaffold for heterocycles
2-Methylthio-4-amino-5-nitro-6-chloropyrimidine C₅H₅ClN₄O₂S Cl (6), NH₂ (4), NO₂ (5), SCH₃ (2) Antileishmanial agents

Key Observations :

  • Chlorine Position : Chlorine at C4/C6 enhances electrophilicity, enabling nucleophilic displacement (e.g., purine synthesis) .
  • Nitro Group : The nitro group at C5 stabilizes the pyrimidine ring and directs substitutions at adjacent positions .
  • Methylthio vs. Cyano: Methylthio (SCH₃) at C2 is less reactive than cyano (CN), requiring oxidation to sulfone for displacement .

Nucleophilic Displacement Reactions

  • 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine :
    • Sequential substitution at C4/C6 with amines or alkoxides, followed by oxidation of SCH₃ to sulfone for C2 substitution .
    • Used in solid-phase purine synthesis (e.g., Scheme 19 in ).
  • 2,4,6-Trichloro-5-nitropyrimidine :
    • Direct displacement of C2/C4 chlorides without oxidation steps .
    • Higher reactivity due to three chlorine atoms, enabling rapid diversification .

Chlorination and Functionalization

  • 4,5,6-Trichloropyrimidine-2-carbonitrile :
    • Synthesized from 4,6-dichloro-2-(methylthio)pyrimidine via benzyloxy protection, sulfone formation, and cyanide displacement .
    • Chlorination at C5 using N-chlorosuccinimide (NCS) achieves 67% yield .

Physical Properties and Stability

Compound Melting Point (°C) Boiling Point (°C) Stability Notes
This compound 63–64 Sensitive to moisture; requires inert storage
2-Methylthio-4-amino-5-nitro-6-chloropyrimidine 175 Stable under dry conditions
4,5,6-Trichloropyrimidine-2-carbonitrile Labile benzyl ether groups require gentle deprotection

Biological Activity

Chemical Structure and Properties
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine is a pyrimidine derivative characterized by two chlorine atoms, a methylthio group, and a nitro group. Its chemical formula is C7Cl2N3OS\text{C}_7\text{Cl}_2\text{N}_3\text{OS}, with a molecular weight of approximately 240.07 g/mol. This compound serves primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, owing to its structural complexity and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its mechanism of action is believed to involve the inhibition of nucleic acid synthesis in bacteria and fungi, disrupting essential enzymatic pathways necessary for microbial growth.

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that derivatives of this compound possess notable antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains were reported, indicating effective inhibition at low concentrations .
  • Fungal Inhibition : In vitro tests have shown that this compound can inhibit the growth of several fungal species, making it a potential candidate for agricultural fungicides.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in nucleic acid metabolism. This inhibition can lead to growth suppression in microbial species, highlighting its potential utility in developing new antimicrobial agents .

Table: Biological Activity Summary

Biological ActivityTarget OrganismsMechanism of ActionReference
AntibacterialGram-positive and Gram-negative bacteriaInhibition of nucleic acid synthesis
AntifungalVarious fungal speciesDisruption of enzymatic pathways
Enzyme InhibitionSpecific nucleic acid metabolism enzymesGrowth inhibition in microbes

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes that yield favorable results under controlled conditions. The compound can be modified to enhance its biological activity or to create more complex molecules suitable for pharmaceutical applications.

Potential Applications

  • Agricultural Chemicals : Due to its antimicrobial properties, it is being explored as a potential pesticide or fungicide.
  • Pharmaceutical Development : Its role as an intermediate in drug synthesis positions it as a valuable compound in creating novel therapeutic agents targeting various diseases.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine in laboratory settings?

  • Methodological Answer: Due to its classification as a skin/eye irritant and potential decomposition into harmful gases (e.g., nitrogen oxides), researchers must:

  • Use PPE: Nitrile gloves, chemical-resistant lab coats, and sealed goggles .
  • Work in a fume hood with negative pressure to prevent inhalation of aerosols or dust .
  • Store the compound at 2–8°C in airtight, light-resistant containers to avoid degradation .
  • Dispose of waste via licensed hazardous chemical disposal services, adhering to EPA/DOT regulations .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer: Synthesis typically involves sequential functionalization of a pyrimidine core:

Nitration: Introduce the nitro group at position 5 using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .

Chlorination: React with PCl₅ or SOCl₂ at reflux (70–80°C) to substitute hydroxyl or amino groups at positions 4 and 6 .

Methylthio Introduction: Use NaSCH₃ or (CH₃)₂S in polar aprotic solvents (e.g., DMF) with catalytic KI to enhance nucleophilic substitution at position 2 .
Optimization Tips: Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and adjust stoichiometry (1.2–1.5 equivalents for chlorinating agents) to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?

  • Methodological Answer:

  • 1H/13C NMR: Resolve substituent patterns (e.g., methylthio δ ~2.5 ppm; aromatic protons δ 8.5–9.0 ppm) in deuterated DMSO .
  • HPLC-MS: Use a C18 column (MeCN:H₂O gradient) to assess purity (>95%) and confirm molecular weight (M+1 ion at m/z 268.96) .
  • IR Spectroscopy: Identify nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches .
  • X-Ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O) for structural validation .

Advanced Research Questions

Q. How does the electronic environment of the pyrimidine ring influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups at positions 5, 4, and 6 create a π-deficient ring, activating position 2 for nucleophilic attack.

  • DFT Calculations: Predict electrophilicity at position 2 using Fukui indices, correlating with experimental substitution rates (e.g., thiols vs. amines) .
  • Kinetic Studies: Compare reaction rates in polar vs. non-polar solvents to assess charge stabilization. For example, DMSO enhances leaving-group departure (methylthio) by stabilizing transition states .

Q. What are the key considerations when designing stability studies under varying pH and temperature conditions?

  • Methodological Answer:

  • Accelerated Degradation Studies: Incubate samples at 40°C/75% RH for 4 weeks, monitoring decomposition via HPLC (loss of parent compound >5% indicates instability) .
  • pH-Dependent Stability: Test buffered solutions (pH 1–13) to identify hydrolysis pathways. Nitro groups may hydrolyze to amines under alkaline conditions (pH >10), requiring neutral storage .
  • Light Sensitivity: Expose to UV (254 nm) for 48 hours; quantify nitro-to-nitrite conversion via UV-Vis spectroscopy (λmax shift from 310 nm to 275 nm) .

Q. How can computational chemistry predict reaction pathways for derivatives of this compound?

  • Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model solvation effects in DMF/water mixtures to predict solubility and aggregation tendencies .
  • Docking Studies: Screen derivatives against target enzymes (e.g., thymidine phosphorylase) using AutoDock Vina; validate with IC₅₀ assays .
  • Reaction Pathway Mapping: Use Gaussian09 to calculate activation energies for proposed mechanisms (e.g., SNAr vs. radical pathways) .

Q. What strategies resolve contradictions in catalytic efficiencies reported for multi-step syntheses using this intermediate?

  • Methodological Answer:

  • Reproducibility Checks: Standardize catalysts (e.g., Pd/C vs. Raney Ni) and solvent purity (HPLC-grade vs. technical) to reduce variability .
  • In Situ Monitoring: Use ReactIR to detect transient intermediates (e.g., nitrile oxides) that may deactivate catalysts .
  • Meta-Analysis: Compare activation parameters (ΔH‡, ΔS‡) across studies to identify outliers caused by uncontrolled variables (e.g., moisture) .

Properties

IUPAC Name

4,6-dichloro-2-methylsulfanyl-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAWBARMICSLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463051
Record name 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1979-96-0
Record name 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
Methyl 5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine

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